molecular formula C10H20O B128107 Isodecanal CAS No. 3085-26-5

Isodecanal

Cat. No. B128107
CAS RN: 3085-26-5
M. Wt: 156.26 g/mol
InChI Key: WDMOXLRWVGEXJV-UHFFFAOYSA-N
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Description

Isodecanal, also known as 4,8-dimethyldecanal, is a chemical compound that has been identified as an aggregation pheromone in certain species of beetles, such as the flour beetles of the genus Tribolium. The compound has been synthesized in various stereoisomeric forms, which are important for its biological activity. The specific isomer (4R, 8R)-isodecanal has been found to elicit a strong response from the red flour beetle, Tribolium castaneum, indicating its role as the natural pheromone .

Synthesis Analysis

The synthesis of isodecanal and its isomers has been achieved through different synthetic routes. One approach involves organometallic or electrolytic coupling reactions as key steps in the synthesis process. The stereospecific synthesis of two isomers of 4,8-dimethyldecanal, (4R, 8S) and (4S, 8S), has been described using coupling reactions of tosylates obtained from (R)- and (S)-citronellol with a chiral Grignard reagent9. The synthesis of all four possible stereoisomers of 4,8-dimethyldecanal has been reported, with the (4R, 8R)-isomer being identified as the natural pheromone .

Molecular Structure Analysis

The molecular structure of isodecanal is characterized by the presence of two methyl groups on a ten-carbon aldehyde chain. The stereochemistry of these methyl groups is crucial for the biological activity of the compound as a pheromone. The synthesis of stereoisomers and the determination of their stereochemical configuration are essential for understanding the structure-activity relationship of isodecanal 9.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of isodecanal are not explicitly detailed in the provided papers. However, as an aldehyde with a relatively long carbon chain, it can be inferred that isodecanal would have properties typical of aliphatic aldehydes, such as a certain level of solubility in organic solvents and reactivity towards nucleophiles. The presence of the methyl groups may influence the compound's boiling point, odor, and other physical properties relevant to its function as a pheromone 9.

Scientific Research Applications

  • Cell Analysis and Microfluidics : Isomotive dielectrophoresis (isoDEP) has been used for the manipulation, sorting, separation, and characterization of polarizable particles. This technique is particularly valuable in the field of microfluidics and electrokinetics for biomedical applications, including single-cell analysis (Rashed & Williams, 2020).

  • Gene Expression Analysis : IsoDE, a method based on bootstrapping, is used for differential gene expression analysis in RNA-Seq data. It's particularly effective in scenarios with few or no biological replicates, showing high accuracy in various sequencing technologies (Al Seesi et al., 2014).

  • Microbial Growth and Isothermal Microcalorimetry : Isothermal microcalorimetry, a method used in biological and biomedical fields, provides insights into microbial growth, pathogen detection, drug testing, and environmental science. It helps convert microcalorimetry data into biologically meaningful metrics like growth rate and lag phase (Braissant et al., 2013).

  • Ecodesign and Environmental Standards : The decision support framework based on ISO/TR 14062 aids in developing Ecodesign concepts at the conceptual design phase, helping to create more eco-effective products (Kengpol & Boonkanit, 2011).

  • Nutrition and Health Monitoring : Isotopic tools have been employed in nutrition research for analyzing human energy requirements, body composition, food composition, and metabolism of nutrients. They are increasingly used in developing countries to monitor nutritional status and social-economic advances (Valencia & Iyengar, 2002).

  • Quality Management in Scientific Research : Implementing ISO9001 quality management standard in scientific research projects ensures research quality throughout the process and enhances the outcome of research projects (Qi Hua-feng, 2011).

  • Isotope Analysis in Marine Mammal Ecology : Stable isotope analysis (SIA) is a key tool in studying marine mammals' diet, habitat use, movement, and physiology, especially due to the difficulty of observing these species in their natural habitats (Newsome et al., 2010).

Safety And Hazards

When handling Isodecanal, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

properties

IUPAC Name

8-methylnonanal
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InChI

InChI=1S/C10H20O/c1-10(2)8-6-4-3-5-7-9-11/h9-10H,3-8H2,1-2H3
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InChI Key

WDMOXLRWVGEXJV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)CCCCCCC=O
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Molecular Formula

C10H20O
Record name ISODECALDEHYDE
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DSSTOX Substance ID

DTXSID701023804
Record name 8-Methylnonanal
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Molecular Weight

156.26 g/mol
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Physical Description

Isodecaldehyde is a colorless liquid with a fruity odor. Floats on water. (USCG, 1999), Colorless liquid with a sweet fruity odor; [HSDB], Colorless, transparent liquid/Sweet aroma of fruit with green notes
Record name ISODECALDEHYDE
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Record name Isodecylaldehyde
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Record name 8-Methylnonanal
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Boiling Point

197 °C, BP: 82-84 °C @ 15 MM HG /DL-FORM/
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Flash Point

185 °F (USCG, 1999)
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Solubility

INSOL IN WATER, SOL IN ALCOHOL, very slightly soluble, Soluble (in ethanol)
Record name ISODECYLALDEHYDE
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Record name 8-Methylnonanal
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Density

0.84 at 59 °F (est.) (USCG, 1999) - Less dense than water; will float, 0.8290 /mixed isomers/, DENSITY: 0.8253 @ 20 °C /D-FORM/, 0.8227 - 0.8231 (20 °)
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Record name ISODECYLALDEHYDE
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Vapor Density

5.4
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Vapor Pressure

1.55 mmHg (USCG, 1999), 0.29 [mmHg]
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Record name Isodecylaldehyde
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Product Name

Isodecanal

Color/Form

COLORLESS LIQUID

CAS RN

3085-26-5, 1321-89-7
Record name ISODECALDEHYDE
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Record name Isodecylaldehyde
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Record name ISODECANAL
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Record name ISODECYLALDEHYDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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